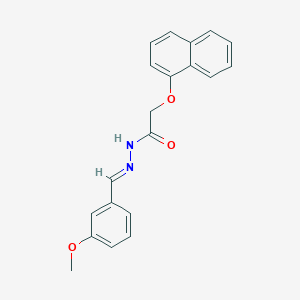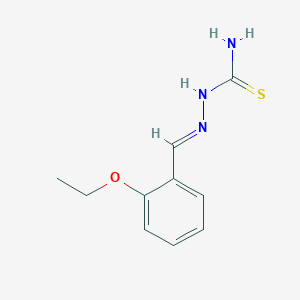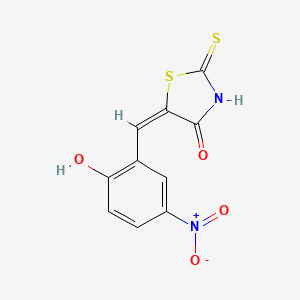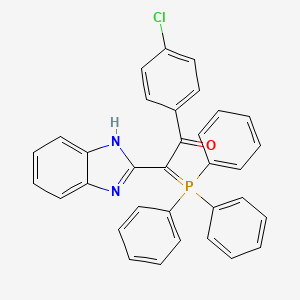![molecular formula C33H41NO6S B11988823 (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexan-1-carboxylat ist ein komplexes organisches Molekül mit möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält einen Cyclopenta[c]chromen-Kern, der für seine biologische Aktivität bekannt ist, und eine Sulfonylaminogruppe, die seine pharmakologischen Eigenschaften verbessern kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexan-1-carboxylat umfasst typischerweise mehrere Schritte:
Bildung des Cyclopenta[c]chromen-Kerns: Dies kann durch eine Reihe von Cyclisierungsreaktionen ausgehend von einem geeigneten Vorläufer erreicht werden.
Einführung der Hexylgruppe: Dieser Schritt beinhaltet Alkylierungsreaktionen unter basischen Bedingungen.
Anlagerung der Sulfonylaminogruppe: Dies geschieht normalerweise durch Sulfonierungsreaktionen unter Verwendung von Sulfonylchloriden und Aminen.
Bildung des endgültigen Esters: Dies beinhaltet Veresterungsreaktionen, häufig unter Verwendung von Carbonsäuren und Alkoholen unter sauren oder basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, das Hochdurchsatzscreening von Reaktionsbedingungen und kontinuierliche Flusschemietechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexan-1-carboxylat: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Dies kann zur Bildung von Ketonen oder Carbonsäuren führen.
Reduktion: Dies kann Ketone in Alkohole oder Amine in Amine umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) unter basischen Bedingungen.
Substitution: Häufige Reagenzien sind Halogenide (z. B. NaCl, KBr) und Basen (z. B. NaOH, KOH).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexan-1-carboxylat:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse.
Medizin: Als potenzieller Medikamentenkandidat aufgrund seiner pharmakologischen Eigenschaften.
Industrie: Als Zwischenprodukt bei der Herstellung von Pharmazeutika und anderen Feinchemikalien.
Wirkmechanismus
Der Wirkmechanismus von (8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexan-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Sulfonylaminogruppe kann seine Bindungsaffinität zu bestimmten Proteinen erhöhen, während der Cyclopenta[c]chromen-Kern seine biologische Aktivität modulieren kann. Diese Verbindung kann durch Hemmung von Enzymen oder Rezeptoren wirken, die an Krankheitssignalwegen beteiligt sind, was zu therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can enhance its binding affinity to certain proteins, while the cyclopenta[c]chromen core can modulate its biological activity. This compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexan-1-carboxylat: kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexan-1-carboxylat: Diese Verbindung hat eine ähnliche Struktur, aber unterschiedliche funktionelle Gruppen, die zu unterschiedlichen biologischen Aktivitäten führen.
Die Einzigartigkeit von (8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexan-1-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die seine pharmakologischen Eigenschaften verbessern und es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen machen können.
Eigenschaften
Molekularformel |
C33H41NO6S |
|---|---|
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C33H41NO6S/c1-3-4-5-6-8-25-19-29-27-9-7-10-28(27)33(36)40-31(29)20-30(25)39-32(35)24-15-13-23(14-16-24)21-34-41(37,38)26-17-11-22(2)12-18-26/h11-12,17-20,23-24,34H,3-10,13-16,21H2,1-2H3 |
InChI-Schlüssel |
RVNYFXAZUZWRMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C3CCC(CC3)CNS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C5=C2CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)



![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)
![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)

![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)
